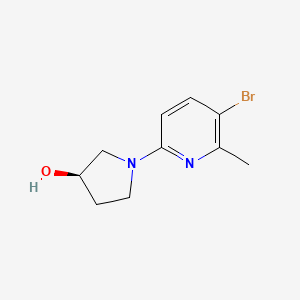![molecular formula C13H15NO B7637342 N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)
N-[(R)-Tetralin-1-yl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(R)-Tetralin-1-yl]acrylamide, also known as TAA, is a synthetic compound that has been widely used in scientific research due to its unique properties. TAA is a highly selective ligand for the dopamine D2 receptor and has been shown to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Wirkmechanismus
N-[(R)-Tetralin-1-yl]acrylamide acts as a selective antagonist of the dopamine D2 receptor, which inhibits the binding of dopamine to the receptor. This results in a decrease in dopamine signaling, which has been shown to have therapeutic effects in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and decrease the duration of catalepsy induced by dopamine receptor agonists. This compound has also been shown to increase the release of acetylcholine in the striatum, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(R)-Tetralin-1-yl]acrylamide is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, this compound has some limitations in lab experiments. For example, this compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[(R)-Tetralin-1-yl]acrylamide. One area of interest is the development of new this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Synthesemethoden
N-[(R)-Tetralin-1-yl]acrylamide can be synthesized through a series of chemical reactions starting with tetralin, a bicyclic hydrocarbon. The first step involves the oxidation of tetralin to form tetralone, which is then reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(R)-Tetralin-1-yl]acrylamide has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, mood, and motivation.
Eigenschaften
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWQUHOEMWOBV-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)





